2-(1-Benzothiophen-5-yl)malonic acid
Description
2-(1-Benzothiophen-5-yl)malonic acid is a dicarboxylic acid derivative featuring a benzothiophene ring fused to a malonic acid backbone. The benzothiophene moiety consists of a benzene ring fused to a thiophene, introducing sulfur into the aromatic system. This structural combination confers unique electronic and steric properties, distinguishing it from simpler malonic acid derivatives like maleic or malonic acid. Its molecular formula is inferred as C₁₁H₈O₄S, with a molar mass of 244.24 g/mol, balancing aromaticity with carboxylic acid functionality.
Properties
Molecular Formula |
C11H8O4S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2-(1-benzothiophen-5-yl)propanedioic acid |
InChI |
InChI=1S/C11H8O4S/c12-10(13)9(11(14)15)7-1-2-8-6(5-7)3-4-16-8/h1-5,9H,(H,12,13)(H,14,15) |
InChI Key |
JOPUROLHLAILLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(1-Benzothiophen-5-yl)malonic acid with structurally or functionally related compounds from the evidence, focusing on molecular properties, functional groups, and biological activity.
Structural and Functional Group Comparisons
- Aromatic Systems : The benzothiophene group in the target compound introduces sulfur, enhancing lipophilicity compared to oxygen-containing aromatic systems like benzodioxole () . This may improve membrane permeability but reduce aqueous solubility.
- Acidity : The two carboxylic acid groups in this compound contrast with esterified derivatives (e.g., ), which lack free acid functionality. This difference impacts reactivity, particularly in hydrogen bonding and salt formation.
Physicochemical Properties
- Molecular Weight : The target compound’s molar mass (244.24 g/mol) positions it between small dicarboxylic acids (e.g., malonic acid, 104.06 g/mol) and bulkier benzoic acid derivatives (e.g., , .84 g/mol). This intermediate size may optimize bioavailability by balancing solubility and permeability.
- This contrasts with electron-donating groups like methoxy in ’s compound .
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